molecular formula C12H9NO2 B11898750 4-Methoxyfuro[3,2-C]quinoline

4-Methoxyfuro[3,2-C]quinoline

Cat. No.: B11898750
M. Wt: 199.20 g/mol
InChI Key: NGFQLXGMALXXBJ-UHFFFAOYSA-N
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Description

4-Methoxyfuro[3,2-C]quinoline is a heterocyclic compound with the molecular formula C12H9NO2 It is known for its unique structure, which combines a furoquinoline core with a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyfuro[3,2-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde with an appropriate alkyne in the presence of a catalyst such as palladium or copper. The reaction proceeds through a series of steps, including cyclization and methoxylation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyfuro[3,2-C]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

4-Methoxyfuro[3,2-C]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxyfuro[3,2-C]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyfuro[3,2-C]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

4-methoxyfuro[3,2-c]quinoline

InChI

InChI=1S/C12H9NO2/c1-14-12-9-6-7-15-11(9)8-4-2-3-5-10(8)13-12/h2-7H,1H3

InChI Key

NGFQLXGMALXXBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C3=C1C=CO3

Origin of Product

United States

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